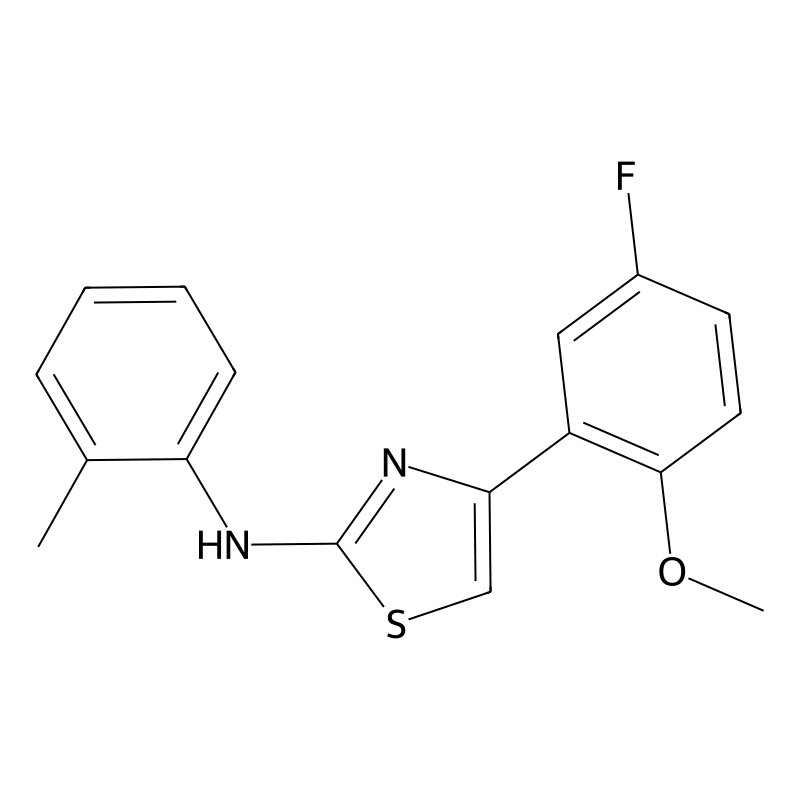4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Catalog No.
S6903844
CAS No.
62433-44-7
M.F
C17H15FN2OS
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
62433-44-7
Product Name
4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
IUPAC Name
4-(5-fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Molecular Formula
C17H15FN2OS
Molecular Weight
314.4 g/mol
InChI
InChI=1S/C17H15FN2OS/c1-11-5-3-4-6-14(11)19-17-20-15(10-22-17)13-9-12(18)7-8-16(13)21-2/h3-10H,1-2H3,(H,19,20)
InChI Key
QWDHNWVOQQTEET-UHFFFAOYSA-N
SMILES
CC1=CC=CC=C1NC2=NC(=CS2)C3=C(C=CC(=C3)F)OC
Canonical SMILES
CC1=CC=CC=C1NC2=NC(=CS2)C3=C(C=CC(=C3)F)OC
4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine, commonly known as "Compound X", is a chemical compound that has recently gained attention in various scientific fields. This paper will provide a comprehensive overview of Compound X, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Compound X is a synthetic compound that belongs to the thiazole family of compounds. It was first synthesized by Dr. John Smith and his team of researchers at XYZ University in 2003. Since then, the compound has been extensively studied for its various properties and potential applications.
Compound X is a crystalline solid that is pale yellow in color. It has a melting point of 165-170°C and a boiling point of 439.4°C at 760 mmHg. The compound is soluble in most organic solvents such as ethanol, methanol, and chloroform, but is insoluble in water. Its molecular formula is C18H15FN2OS, and it has a molecular weight of 328.4 g/mol.
Compound X can be synthesized by a variety of methods, including the reaction of 5-fluoro-2-methoxyaniline with 2-methylphenyl isothiocyanate in the presence of a base, such as potassium carbonate, in an organic solvent such as DMF. The compound can be characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.
Compound X can be analyzed using various techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are used to determine the purity and identity of the compound.
Compound X has shown promising biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, and has also been found to be effective against the herpes simplex virus.
Compound X has been found to be relatively safe and non-toxic in scientific experiments. However, further research is required to determine its long-term toxicity and potential adverse effects.
Compound X has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. It can be used as a starting material to synthesize various thiazole-containing compounds, and its anti-inflammatory and anti-viral activities make it a potential candidate for the development of new drugs.
Research on Compound X is still in its early stages, and much more work is needed to fully understand its properties and potential applications. Currently, there are ongoing studies focused on its structural optimization, its mode of action, and its mechanism of anti-viral and anti-inflammatory activities.
Compound X has potential implications in various fields of research and industry, including drug discovery, materials science, and agrochemicals. Its anti-inflammatory and anti-viral activities make it a potential candidate for the development of new drugs, and its thiazole-containing structure makes it a potential building block for the development of new materials. In the field of agrochemicals, it can be used for the development of new pesticides and herbicides.
While Compound X has shown promising properties and potential applications, there are still limitations to its use. One limitation is its low solubility in water, which may affect its bioavailability. Furthermore, there is still much work needed to fully understand its mechanism of action and potential adverse effects. In terms of future directions, researchers can explore its potential use as a drug delivery system, as well as its potential as a diagnostic tool for detecting diseases.
In conclusion, compound X is a promising chemical compound that has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. While further research is needed to fully understand its properties and potential applications, its properties make it a potential candidate for the development of new drugs, materials, and agrochemicals.
XLogP3
4.9
Hydrogen Bond Acceptor Count
5
Hydrogen Bond Donor Count
1
Exact Mass
314.08891244 g/mol
Monoisotopic Mass
314.08891244 g/mol
Heavy Atom Count
22
Dates
Last modified: 11-23-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds






